molecular formula C20H18N4O2 B3827330 2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide

2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide

Cat. No.: B3827330
M. Wt: 346.4 g/mol
InChI Key: CZUYGNJTFJQRAA-WSDLNYQXSA-N
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Description

2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide is an organic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyanophenoxy group and an indole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide typically involves the reaction of 2-cyanophenol with chloroacetic anhydride to form 2-(2-cyanophenoxy)acetamide . This intermediate is then reacted with 1,2-dimethylindole-3-carbaldehyde under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-cyanophenoxy)acetamide: Shares the cyanophenoxy group but lacks the indole moiety.

    N-(2-cyanophenyl)acetamide: Similar structure but with different substituents on the acetamide group.

Uniqueness

2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide is unique due to the presence of both the cyanophenoxy and indole groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-17(16-8-4-5-9-18(16)24(14)2)12-22-23-20(25)13-26-19-10-6-3-7-15(19)11-21/h3-10,12H,13H2,1-2H3,(H,23,25)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUYGNJTFJQRAA-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)COC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)COC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide
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2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide
Reactant of Route 3
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2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide
Reactant of Route 4
2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide
Reactant of Route 6
2-(2-cyanophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide

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